molecular formula C16H24N4O2 B14080909 2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline

2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline

Cat. No.: B14080909
M. Wt: 304.39 g/mol
InChI Key: GLVQOPCVRAADNV-UHFFFAOYSA-N
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Description

2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline is a complex organic compound that features a nitro group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-chloro-5-nitroaniline, followed by substitution reactions to introduce the piperidine groups . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The scalability of the production process is crucial for industrial applications, and methods such as high-pressure liquid chromatography (HPLC) are often employed for purification .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives and substituted piperidine compounds .

Scientific Research Applications

2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine moiety can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline is unique due to its dual piperidine groups, which can enhance its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .

Properties

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

2-nitro-5-(4-piperidin-1-ylpiperidin-1-yl)aniline

InChI

InChI=1S/C16H24N4O2/c17-15-12-14(4-5-16(15)20(21)22)19-10-6-13(7-11-19)18-8-2-1-3-9-18/h4-5,12-13H,1-3,6-11,17H2

InChI Key

GLVQOPCVRAADNV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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